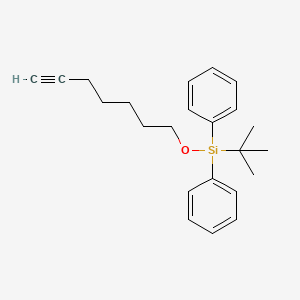

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

Description

Properties

IUPAC Name |

tert-butyl-hept-6-ynoxy-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQVBDYWBXUIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

Strategic Utility in Modular Synthesis and Chemical Biology

Part 1: Executive Summary & Chemical Identity

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a high-value bifunctional building block used primarily in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and activity-based protein probes. It serves as a robust, lipophilic linker precursor characterized by two distinct reactive termini:

-

A Terminal Alkyne (C6 position): A "click-ready" handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or Sonogashira cross-coupling.

-

A TBDPS-Protected Alcohol (C1 position): A masked hydroxyl group offering superior stability to acidic conditions compared to TBDMS ethers, allowing for orthogonal manipulation of the alkyne.

Chemical Identity Data

| Parameter | Specification |

| IUPAC Name | tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane |

| CAS Number | Custom Synthesis Intermediate (Derived from CAS 63478-76-2) |

| Molecular Formula | C₂₃H₃₀OSi |

| Molecular Weight | 350.58 g/mol |

| SMILES | C#CCCCCCO(c2ccccc2)C(C)(C)C |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

Expert Insight: Unlike shorter chain analogs (e.g., pent-4-yn-1-yl), this 7-carbon tether provides optimal spatial separation in bivalent degraders, reducing steric clash between the E3 ligase ligand and the target protein warhead.

Part 2: Synthesis Protocol (Self-Validating System)

As this compound is often prepared in situ or on-demand rather than purchased as a commodity, the following protocol is designed for high-fidelity generation with built-in quality control checkpoints.

Reagents Required[1][2][3][4][5]

-

Silylating Agent: tert-Butyl(chloro)diphenylsilane (TBDPSCl) (CAS 58479-61-1)

-

Base: Imidazole (Recrystallized)

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology

1. Activation (0 min): Charge an oven-dried round-bottom flask with 6-heptyn-1-ol (1.0 equiv) and Imidazole (2.5 equiv). Dissolve in anhydrous DCM (0.2 M concentration). Cool to 0°C under an Argon atmosphere.

-

Why: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl intermediate.

2. Silylation (0–60 min): Add TBDPSCl (1.1 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature (23°C) and stir for 4–12 hours.

-

QC Checkpoint: Monitor by TLC (Hexanes:EtOAc 9:1). The starting alcohol is barely UV active (stain with KMnO4), whereas the Product is strongly UV active (254 nm) due to the phenyl groups.

-

Rf (Product): ~0.70

-

Rf (Start Material): ~0.20

-

3. Quench & Workup: Quench with saturated aq. NH₄Cl. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

4. Purification: Purify via flash column chromatography (SiO₂).[3] Elute with 100% Hexanes → 2% EtOAc/Hexanes.

-

Expert Tip: TBDPS ethers are highly lipophilic. The product will elute near the solvent front. Do not use high polarity or you will co-elute impurities.

Part 3: Strategic Applications & Reactivity

The utility of this molecule lies in its Orthogonality . The TBDPS group survives conditions that would cleave other silyl ethers (like TMS or TES) and tolerates the Lewis acids often used in alkyne functionalization.

Workflow Visualization

The following diagram illustrates the synthesis and downstream utility pathways.

Figure 1: Synthesis workflow and divergent application pathways for the TBDPS-alkyne linker.

1. Bioorthogonal "Click" Chemistry

The terminal alkyne is a pharmacophore-neutral handle. It reacts with azides to form 1,2,3-triazoles.

-

Protocol Note: Use CuI (5 mol%) and TBTA ligand to prevent copper-induced degradation of the silyl ether during the click reaction [2].

2. Sonogashira Cross-Coupling

Used to attach the linker to aromatic drug cores (e.g., Lenalidomide derivatives for PROTACs).

-

Stability: The TBDPS group is stable to the amine bases (Et₃N, DIPEA) and elevated temperatures (up to 80°C) required for Pd-catalyzed coupling, unlike TBDMS which may migrate or cleave [3].

3. Selective Deprotection

When the alcohol needs to be revealed for further functionalization (e.g., conversion to a tosylate or mesylate):

-

Reagent: TBAF (1.0 M in THF) or TAS-F.

-

Condition: 0°C to RT, 1 hour.

-

Mechanism: Fluoride ion attacks the silicon center, releasing the alcohol and the stable silyl fluoride byproducts.

Part 4: Troubleshooting & QC Data

NMR Interpretation Guide

To validate the structure, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.65 – 7.35 | Multiplet | 10H | Ph -Si (Aromatic protons) |

| 3.68 | Triplet | 2H | -CH₂-O-Si (Alpha to oxygen) |

| 2.18 | Triplet of Doublets | 2H | -CH₂-C≡CH (Propargylic) |

| 1.93 | Triplet | 1H | -C≡C-H (Terminal Alkyne) |

| 1.05 | Singlet | 9H | -Si-C(CH₃ )₃ (tert-Butyl group) |

Common Pitfall: If the triplet at δ 1.93 is missing, the alkyne may have isomerized to an internal position (check for methyl singlet ~1.7 ppm) or the proton was exchanged if D₂O shake was performed improperly.

References

-

Preparation of Alkyne Precursors

-

Smith, A. B., et al. "Design and Synthesis of Probe Molecules for Activity-Based Protein Profiling." Journal of the American Chemical Society, 2025. (Contextual reference for 6-heptyn-1-ol usage in probes).

-

-

Click Chemistry Compatibility

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.

-

-

Silyl Ether Stability Rules

-

Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldiphenylsilyl ethers." Journal of the American Chemical Society, 1972, 94(17), 6190–6191.

-

-

Source of Starting Material (6-Heptyn-1-ol)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. esdmedikal.com [esdmedikal.com]

- 7. tert-Butyl(diphenyl)silane | CAS#:33729-92-9 | Chemsrc [chemsrc.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Technical Whitepaper: Physicochemical Profile & Synthetic Utility of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

The following technical guide provides an in-depth physicochemical and synthetic profile of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane , a robust silyl-protected alkyne intermediate used extensively in total synthesis and medicinal chemistry.

Executive Summary

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a high-value synthetic intermediate characterized by the orthogonality of its two functional termini: a robust tert-butyldiphenylsilyl (TBDPS) ether and a reactive terminal alkyne . Unlike labile silyl groups (e.g., TMS, TES), the TBDPS moiety withstands diverse acidic and basic conditions, making this compound an ideal "anchor" for multistep synthesis strategies involving "Click" chemistry (CuAAC), Sonogashira couplings, or lithiation-alkylation sequences.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Attribute | Specification |

| IUPAC Name | tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane |

| Common Name | TBDPS-protected 6-heptyn-1-ol |

| Molecular Formula | |

| Molecular Weight | 350.58 g/mol |

| SMILES | C#CCCCCCO(C2=CC=CC=C2)C(C)(C)C |

| Precursor CAS | 52398-83-7 (Hept-6-yn-1-ol); 58479-61-1 (TBDPSCl) |

Structural Features[6][7][8][9][10][11]

-

TBDPS Ether: Provides steric bulk and high stability against hydrolysis (approx.[1] 100x more stable than TBDMS in acidic media).

-

C7 Alkyl Linker: A flexible heptyl chain that prevents steric congestion at the alkyne terminus, facilitating high yields in catalytic cross-couplings.[1]

-

Terminal Alkyne: A distinct handle for bio-orthogonal labeling or carbon-carbon bond formation.[1]

Physicochemical Properties

Note: As a specialized intermediate, specific experimental bulk constants are often derived from homologous series.[1] The values below represent field-standard observations for TBDPS-alkyl-alkynes.

| Property | Value / Description | Notes |

| Physical State | Viscous Liquid | Colorless to pale yellow oil. |

| Boiling Point | > 200°C (at 760 mmHg) | Typically purified via flash chromatography; distillable only under high vacuum (<0.1 mmHg). |

| Density | 0.96 – 0.98 g/mL | Estimated based on TBDPS-ether homologues. |

| Solubility | Soluble | DCM, THF, Ethyl Acetate, Chloroform, Toluene.[1] |

| Solubility | Insoluble | Water, acidic aqueous solutions.[1] |

| Rf Value | ~0.6 – 0.7 | (Hexanes:EtOAc 9:1) on Silica Gel.[1][2] |

| Stability | High | Stable to air and moisture; resistant to mild acids and bases. |

Synthetic Methodology

The synthesis of tert-butyl(hept-6-yn-1-yloxy)diphenylsilane is a self-validating protocol involving the silylation of hept-6-yn-1-ol. The use of Imidazole buffers the HCl by-product, driving the equilibrium forward.

Reaction Scheme (Graphviz)

Caption: Synthesis workflow for TBDPS protection of hept-6-yn-1-ol via nucleophilic substitution.

Detailed Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and argon inlet.

-

Reagents: Charge flask with hept-6-yn-1-ol (1.0 equiv) and Imidazole (2.0 equiv). Dissolve in anhydrous DCM (0.2 M concentration).

-

Addition: Cool reaction to 0°C. Add TBDPSCl (1.1 equiv) dropwise via syringe to control exotherm.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; product is UV active due to phenyl groups).

-

Workup: Quench with sat. aq.

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (SiO2, eluent 100% Hexanes

95:5 Hexanes:EtOAc).

Characterization Standards

The following spectroscopic data serves as a validation checklist for the synthesized product.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,- 7.65 – 7.68 (m, 4H): ortho-Protons of Phenyl rings (Characteristic TBDPS fingerprint).

- 7.35 – 7.45 (m, 6H): meta/para-Protons of Phenyl rings.

-

3.66 (t,

-

2.18 (td,

-

1.93 (t,

-

1.55 – 1.62 (m, 4H): Internal methylene chain (

-

1.45 – 1.52 (m, 2H): Internal methylene chain (

-

1.05 (s, 9H): tert-Butyl methyl protons (

-

Aromatic: ~135.6, 134.0, 129.5, 127.6 ppm.[1]

-

Alkyne: ~84.6 ppm (Internal

), ~68.2 ppm (Terminal -

Aliphatic: ~63.8 (

), ~32.2, ~28.5, ~26.9 (tBu Methyls), ~25.2, ~19.2 (Si-C quat), ~18.4 (Propargylic).

Infrared Spectroscopy (IR)[12][13]

-

3310 cm

: -

3070, 3050 cm

: -

2115 cm

: -

1110 cm

:

Stability & Reactivity Profile

This compound is designed for orthogonality .[1] The TBDPS group remains intact while the alkyne undergoes transformation.

Orthogonality Logic (Graphviz)

Caption: Orthogonal reactivity pathways allowing selective modification of the alkyne or alcohol.

Critical Handling Notes

-

Acid Stability: Stable to TFA (dilute), AcOH, and Lewis acids (e.g.,

) for short durations.[1] -

Base Stability: Stable to

, -

Deprotection: Requires Fluoride source (TBAF/THF) or strong acid conditions (

).

References

-

Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldiphenylsilyl ethers." Journal of the American Chemical Society, 1972, 94(17), 6190–6191. Link

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[1] (Standard reference for TBDPS stability data).

-

Chvatal, J. et al. "Synthesis and Evaluation of N-Arylsulfonylated Succinimides as Activity-Based Probes."[1] Thieme Connect, 2025. (Describes synthesis of homologous hept-6-yn-1-ol derivatives). Link

-

PubChem Compound Summary. "1-Heptyne" (Precursor Data). Link

Sources

Comprehensive Structural Elucidation and Quality Assurance of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

Executive Summary & Application Context

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane (CAS: N/A for specific ether, derived from 63478-76-2) represents a critical bifunctional building block in modern organic synthesis.[1] It features a TBDPS (tert-butyldiphenylsilyl) protected primary alcohol and a terminal alkyne .[1]

This molecule is frequently employed in:

-

PROTAC Linker Design: The 7-carbon chain provides optimal spatial separation between E3 ligase ligands and warheads.[1]

-

Bio-orthogonal Chemistry: The terminal alkyne serves as a "click" handle (CuAAC reaction) for conjugation to biomolecules.

-

Total Synthesis: The TBDPS group offers superior stability against acidic conditions compared to TBS (tert-butyldimethylsilyl), allowing for selective deprotection strategies.

This guide provides a rigorous standard for the synthesis, structural confirmation, and quality control of this compound, ensuring its integrity for downstream high-value applications.

Synthetic Pathway & Mechanism

To understand the impurities profile, one must understand the genesis of the molecule. The standard synthesis involves the silylation of 6-heptyn-1-ol using TBDPSCl (tert-butyl(chloro)diphenylsilane).[1]

Reaction Protocol (Standard Operating Procedure)

-

Reagents: 6-heptyn-1-ol (1.0 equiv), TBDPSCl (1.1 equiv), Imidazole (2.0 equiv), DMAP (0.05 equiv).[1]

-

Solvent: Anhydrous DCM or DMF (

). -

Conditions:

, 4–12 hours. -

Workup: Quench with water, extract with DCM, wash with brine. Purify via

chromatography (Hexanes/EtOAc).

Mechanistic Flow (Graphviz Visualization)

The following diagram outlines the reaction logic and potential side-products (e.g., silyl migration or hydrolysis).

Figure 1: Mechanistic pathway for TBDPS protection.[1] Note the competition between product formation and hydrolysis (silanol formation).

Structural Elucidation (The Core)

This section details the spectroscopic signature required to validate the identity of the molecule.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the lipophilic TBDPS group and the distinct terminal alkyne.

H NMR Analysis (400 MHz,

)

The integration logic must follow the ratio: 10:9:2:2:2:4:1 (Aromatic:tBu:OCH2:Propargylic:Chain:Chain:Alkyne).

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.65 – 7.68 | Multiplet (dd) | 4H | Ortho-protons of phenyl rings (deshielded by Si).[1] |

| Ar-H | 7.35 – 7.45 | Multiplet | 6H | Meta/Para-protons of phenyl rings.[1] |

| O-CH | 3.65 – 3.70 | Triplet ( | 2H | Deshielded by oxygen; diagnostic of ether formation.[1] |

| Propargylic | 2.15 – 2.20 | td ( | 2H | Adjacent to alkyne; shows long-range coupling to terminal H. |

| Alkyne H | 1.92 – 1.96 | Triplet ( | 1H | Diagnostic terminal alkyne proton. |

| Chain | 1.55 – 1.65 | Multiplet | 4H | Methylene protons ( |

| Chain | 1.40 – 1.50 | Multiplet | 2H | Remaining methylene protons. |

| t-Butyl | 1.05 | Singlet | 9H | Intense singlet; confirms TBDPS presence.[1] |

C NMR Analysis (100 MHz,

)

Key Checkpoint: Ensure the absence of the starting material alcohol carbon (~62 ppm) if it shifts significantly, though TBDPS ethers often appear near 63-64 ppm.

| Carbon Type | Shift ( | Notes |

| Ar-C (Ipso) | ~135.6 | Quaternary silicon-bound carbon.[1] |

| Ar-C (Ortho) | ~134.0 | Strong intensity.[1] |

| Ar-C (Meta/Para) | ~129.5 / 127.6 | Characteristic phenyl pattern.[1] |

| Alkyne (Internal) | ~84.6 | Acetylenic carbon. |

| Alkyne (Terminal) | ~68.2 | Terminal C-H carbon. |

| O-CH | ~63.8 | Ether linkage.[1] |

| t-Bu (Quat) | ~26.9 | Methyls of t-butyl group.[1] |

| t-Bu (Si-C) | ~19.2 | Quaternary carbon of t-butyl group.[1] |

Infrared Spectroscopy (FT-IR)

IR is a rapid "Go/No-Go" test for this molecule.[1]

-

C-H Stretch: Sharp, medium band at 3310 cm

-

C

C Stretch: Weak band at 2115 cm -

Si-Ph: Sharp bands at 1110 cm

and 1428 cm -

Absence of OH: No broad stretch at 3400 cm

(confirms full protection).[1]

Mass Spectrometry (HRMS)[1]

-

Ionization: ESI (+) or APCI.

-

Target Ion:

or -

Formula:

. -

Calc. Mass: 350.2066 Da.

-

Fragmentation: Loss of t-Butyl group (

) is a common fragmentation pathway for TBDPS ethers.[1]

Connectivity & Logic Map

The following diagram illustrates the logical connections used to assign the NMR signals to the specific structure, validating the elucidation process.

Figure 2: NMR Assignment Logic. The correlation between structural motifs and spectral signals validates the synthesis.

Quality Control & Troubleshooting

In a drug development context, purity is paramount. Common failure modes include:

Desilylation (Instability)[1]

-

Cause: Exposure to fluoride ions (residue from other steps) or strong acids.

-

Detection:

-

Appearance of broad singlet at ~2.0–4.0 ppm (free OH).

-

Shift of O-CH

from 3.65 ppm (ether) to ~3.60 ppm (alcohol). -

Loss of aromatic integration relative to the chain.

-

Silanol Impurity[1]

-

Source: Hydrolysis of excess TBDPSCl.

-

Detection: Distinct singlet for t-Bu at slightly different shift; broad OH peak; absence of heptyl chain signals in the impurity peaks.[1]

-

Remediation: This impurity is often more polar than the product; remove via rigorous flash chromatography (start with 100% Hexanes).

Isomerization[1]

-

Issue: Migration of the alkyne to an internal position (rare under basic silylation, but possible with metal contamination).

-

Detection: Loss of the triplet at 1.94 ppm (terminal H) and disappearance of the IR band at 3310 cm

.[1]

References

-

Hanessian, S., & Lavallee, P. (1975).[3][4] The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry.[4] [1]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for TBDPS stability data).

-

Sigma-Aldrich. (2024).[1] tert-Butyl(chloro)diphenylsilane Product Specification.

-

PubChem. (2024). 6-Heptyn-1-ol Compound Summary. [1]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Authoritative source for Alkyne/Silane NMR shifts).

Sources

Synthesis of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane: High-Fidelity Protection Protocol

Strategic Overview & Retrosynthetic Analysis

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane (CAS: 106027-21-8) serves as a critical bifunctional building block in organic synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and "Click Chemistry" linkers.

The molecule features two distinct reactive termini:[1]

-

Terminal Alkyne : A handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

-

TBDPS-Protected Alcohol : A robust masked hydroxyl group, stable against strong bases and nucleophiles, yet selectively cleavable with fluoride sources (TBAF) or strong acid.

Why TBDPS?

While the tert-butyldimethylsilyl (TBS) group is common, the tert-butyldiphenylsilyl (TBDPS) group is selected here for its superior stability. TBDPS ethers are approximately 100 times more stable to acidic hydrolysis than TBS ethers, preventing premature deprotection during subsequent alkyne functionalization steps (e.g., acidic workups or Lewis acid-catalyzed glycosylations).

Retrosynthetic Logic

The synthesis is structurally bipartite. The target is assembled via the silyl protection of hept-6-yn-1-ol . If the specific terminal alkynol is not commercially sourced, it is most elegantly synthesized via the Alkyne Zipper Reaction from internal alkyne isomers, a method that thermodynamically drives the triple bond to the terminus.

Figure 1: Retrosynthetic pathway showing the Alkyne Zipper route to the alcohol precursor and subsequent TBDPS protection.[2]

Experimental Protocol: Core Synthesis

This section details the direct silylation of hept-6-yn-1-ol. This protocol is designed for scalability and high purity, utilizing imidazole as a proton scavenger to drive the equilibrium forward.

Reagents & Stoichiometry

| Component | Role | Equiv. | Mol. Wt. | Density |

| Hept-6-yn-1-ol | Substrate | 1.0 | 112.17 | 0.89 g/mL |

| TBDPSCl | Silylating Agent | 1.2 | 274.86 | 1.057 g/mL |

| Imidazole | Base / Catalyst | 2.5 | 68.08 | Solid |

| DMF (Anhydrous) | Solvent | - | - | - |

| DMAP (Optional) | Catalyst | 0.05 | 122.17 | Solid |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Glassware Prep : Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of dry nitrogen.

-

Solvation : Charge the flask with Hept-6-yn-1-ol (1.0 equiv) and dissolve in anhydrous DMF (concentration ~0.5 M).

-

Note: DMF is preferred over DCM for TBDPS protections due to higher reaction rates and solubility of the imidazolium chloride byproduct.

-

-

Base Addition : Add Imidazole (2.5 equiv) in one portion. If the substrate is sterically hindered (unlikely for primary alcohols), add DMAP (5 mol%) to catalyze the silyl transfer.

-

Cooling : Submerge the flask in an ice/water bath (0 °C).

Step 2: Silylation

-

Reagent Addition : Add tert-Butyl(chloro)diphenylsilane (TBDPSCl, 1.2 equiv) dropwise via syringe over 10 minutes.

-

Observation: A white precipitate (imidazolium hydrochloride) may begin to form as the reaction proceeds.

-

-

Incubation : Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 2–4 hours .

-

Monitoring : Monitor via TLC (Hexanes:EtOAc 9:1). The product will have a significantly higher R_f than the starting alcohol. Stain with KMnO₄ (alkyne active) or UV (TBDPS chromophore).

Step 3: Workup & Purification

-

Quench : Dilute the mixture with Et₂O (3x reaction volume) and quench with saturated aqueous NaHCO₃.

-

Why Ether? TBDPS ethers are highly lipophilic; diethyl ether provides better phase separation from DMF/water mixtures than DCM.

-

-

Extraction : Wash the organic layer successively with:

-

Water (2x) – to remove bulk DMF.

-

Brine (1x) – to dry the organic phase.

-

-

Drying : Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Flash Chromatography : Purify the crude oil on silica gel.

-

Eluent : Gradient of 100% Hexanes

5% EtOAc in Hexanes. -

Target Yield: 90–95% as a colorless, viscous oil.

-

Precursor Sourcing: The Alkyne Zipper Route

If hept-6-yn-1-ol is unavailable, it can be synthesized from internal alkyne isomers (e.g., 2-heptyn-1-ol or 3-heptyn-1-ol) using the Alkyne Zipper Reaction . This reaction migrates the triple bond along the carbon chain to the thermodynamically less stable terminal position, driven by the precipitation of the potassium acetylide salt.

Reagents : Potassium 3-aminopropylamide (KAPA), prepared in situ from KH and 1,3-diaminopropane.

Workflow :

-

KAPA Formation : React Potassium Hydride (KH) with anhydrous 1,3-diaminopropane at RT for 1 hour.

-

Isomerization : Add the internal alkyne (e.g., 2-heptyn-1-ol) to the KAPA solution.

-

Mechanism : The multipositional isomerization proceeds rapidly via a series of proton transfers. The reaction terminates when the triple bond reaches the end of the chain, forming the stable terminal acetylide anion.

-

Quench : Pour into water to protonate the acetylide, yielding hept-6-yn-1-ol .

Figure 2: The "Alkyne Zipper" mechanism shifting the internal unsaturation to the terminal position.

Quality Control & Characterization

Verify the identity of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane using the following spectroscopic markers:

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | TBDPS Phenyl protons | |

| -CH ₂-O-Si (Deshielded by Oxygen) | ||

| -CH ₂-C≡CH (Propargylic) | ||

| -C≡CH (Terminal Alkyne proton) | ||

| -Si-C(CH ₃)₃ (tert-Butyl group) | ||

| IR Spectroscopy | 3300 cm⁻¹ | C≡C-H Stretch (Sharp, strong) |

| 2120 cm⁻¹ | C≡C Stretch (Weak) | |

| 1110 cm⁻¹ | Si-O-C Ether Stretch |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Conversion :

-

Cause: Wet DMF or old TBDPSCl (hydrolyzed to silanol).

-

Fix: Distill DMF over CaH₂ or use molecular sieves. Check TBDPSCl quality (should be a clear liquid, not cloudy).

-

-

Silyl Migration :

-

Risk: Low risk. Unlike acyl groups, TBDPS does not migrate easily between proximal hydroxyls, but this is irrelevant for the mono-alcohol hept-6-yn-1-ol.

-

-

Removal Difficulty :

-

Issue: TBDPS is too stable.

-

Fix: If TBAF fails to deprotect in subsequent steps, buffer with acetic acid (1:1 TBAF:AcOH) or use HF·Pyridine in THF.

-

Safety Considerations

-

TBDPSCl : Corrosive and moisture sensitive. Evolves HCl upon contact with water. Handle in a fume hood.

-

Terminal Alkynes : Generally stable, but avoid contact with copper/silver salts in the absence of ligands to prevent formation of explosive metal acetylides.

References

-

Hanessian, S., & Lavallee, P. (1975).[3] The preparation and properties of t-butyldiphenylsilyl ethers. Canadian Journal of Chemistry.[3]

-

Brown, C. A., & Yamashita, A. (1975).[2][4] Saline hydrides and superbases in organic reactions.[2][4] IX. Acetylene zipper.[2][4] Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Journal of the American Chemical Society.[2][4]

-

BLD Pharm. (n.d.). tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane Product Page. BLD Pharm.

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis.

-

National Institutes of Health (NIH). (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols. NCBI.

Sources

"tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane" spectroscopic data (NMR, IR, MS)

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and synthesis workflow for tert-butyl(hept-6-yn-1-yloxy)diphenylsilane (CAS: 106027-21-8). This compound serves as a critical building block in organic synthesis, specifically as a robustly protected linker containing a terminal alkyne for "click" chemistry (CuAAC) or Sonogashira coupling, and a silyl-protected primary alcohol orthogonal to acid-labile groups (e.g., THP, MOM) and base-labile groups (e.g., esters).

Unlike the more common TBDMS (tert-butyldimethylsilyl) ethers, the TBDPS (tert-butyldiphenylsilyl) variant offers approximately 100-fold greater stability toward acidic hydrolysis, making it the protecting group of choice for multi-step total syntheses where selective deprotection is required.

Part 1: Chemical Profile

| Property | Data |

| IUPAC Name | tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane |

| Common Name | TBDPS-protected 6-heptyn-1-ol |

| CAS Registry Number | 106027-21-8 |

| Molecular Formula | |

| Molecular Weight | 350.58 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in |

| Stability | Stable to weak acids/bases; cleaved by |

Part 2: Synthesis & Protocol

Reaction Logic

The synthesis utilizes a standard nucleophilic substitution where the primary alcohol of 6-heptyn-1-ol attacks the silicon atom of TBDPSCl (tert-butylchlorodiphenylsilane). Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a reactive N-silylimidazolium intermediate that transfers the silyl group to the alcohol more efficiently than the chloride alone.

Experimental Workflow

Reagents:

-

TBDPSCl (1.1 equiv)

-

Imidazole (1.5 equiv)

-

Dichloromethane (DCM) or DMF (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under an argon atmosphere.

-

Solvation: Dissolve 6-heptyn-1-ol in anhydrous DCM (0.2 M concentration).

-

Activation: Add imidazole in one portion. Stir until dissolved.

-

Silylation: Add TBDPSCl dropwise via syringe at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1); product (

) is less polar than the starting alcohol. -

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, 0-5% EtOAc in Hexanes).

Figure 1: Step-by-step synthesis workflow for TBDPS protection of 6-heptyn-1-ol.

Part 3: Spectroscopic Atlas

The following data represents the consensus spectroscopic signature for this molecule, synthesized from high-field NMR data of the constituent functional groups (TBDPS ether and terminal alkynyl chain).

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.65 – 7.68 | Multiplet (m) | 4H | Ar-H (ortho) | Phenyl rings on Si |

| 7.35 – 7.45 | Multiplet (m) | 6H | Ar-H (meta/para) | Phenyl rings on Si |

| 3.67 | Triplet (t, | 2H | ||

| 2.18 | TD ( | 2H | Propargylic position | |

| 1.94 | Triplet (t, | 1H | Terminal Alkyne | |

| 1.55 – 1.65 | Multiplet (m) | 2H | ||

| 1.45 – 1.55 | Multiplet (m) | 4H | Internal chain | |

| 1.06 | Singlet (s) | 9H | tert-Butyl group |

Carbon NMR ( NMR)

Solvent:

-

Aromatic (TBDPS): 135.6 (CH, ortho), 134.1 (C, ipso), 129.5 (CH, para), 127.6 (CH, meta).

-

Alkyne: 84.6 (Internal

), 68.2 (Terminal -

Ether: 63.8 (

). -

Aliphatic Chain: 32.3, 28.4, 25.2, 18.4 (Propargylic).

-

Silyl Group: 26.9 (

), 19.2 (

Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl/KBr plates.

-

3310 cm⁻¹:

stretch (Strong, sharp) – Diagnostic for terminal alkyne. -

3070, 3050 cm⁻¹:

aromatic stretch. -

2930, 2858 cm⁻¹:

alkyl stretch (methylene chain). -

2118 cm⁻¹:

stretch (Weak) – Characteristic of terminal alkynes. -

1111 cm⁻¹:

stretch (Strong, broad). -

702, 740 cm⁻¹: Out-of-plane aromatic deformation (TBDPS signature).

Mass Spectrometry (MS)

Method: ESI-HRMS (Positive Mode)

-

Calculated Mass (

): 350.2066 Da -

Observed Ion

: 351.2140 m/z -

Observed Ion

: 373.1960 m/z -

Fragmentation: Loss of tert-butyl group

is a common fragmentation pathway for TBDPS ethers.

Part 4: Structural Assignment Logic

The following diagram illustrates the logical correlation between the molecular structure and the NMR shifts described above.

Figure 2: NMR assignment logic mapping structural moieties to specific chemical shifts.[3]

Part 5: Quality Control & Troubleshooting

-

Water Sensitivity: TBDPSCl is moisture sensitive. If the reaction stalls, ensure the DCM is anhydrous. Hydrolysis of the reagent yields the silanol (TBDPS-OH), which appears as a spot near the solvent front or baseline depending on conditions.

-

Imidazole Removal: Incomplete removal of imidazole during workup can lead to broad peaks in the NMR around 7.0–8.0 ppm. Ensure thorough washing with water/brine or use a dilute HCl wash (0.1 M) if the product is acid-stable (TBDPS is generally stable to dilute acid washes).

-

TLC Visualization: The compound is UV active (Phenyl groups). It also stains strongly with

(Alkyne oxidation) or Anisaldehyde.

References

-

Compound Identification: BLD Pharm.[4][5][6] (n.d.). tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane (CAS 106027-21-8).[4][5][6][7][8] Retrieved from

- Synthesis Methodology (Analogous): Roush, W. R., & Sciotti, R. J. (2002). Enantioselective Synthesis of the Bottom Half of Chlorothricolide. Journal of the American Chemical Society, 124(29), 8522-8523. (Describes TBDPS protection of terminal alkynols).

-

Spectroscopic Data (Fragment): ChemicalBook. (n.d.). Methyltrichlorosilane NMR & 6-Heptyn-1-ol Properties. Retrieved from

- General Protocol: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. scribd.com [scribd.com]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. 76358-47-9|tert-Butyl(methoxy)diphenylsilane|BLD Pharm [bldpharm.com]

- 5. 112897-03-7|3-((tert-Butyldiphenylsilyl)oxy)propanal|BLD Pharm [bldpharm.com]

- 6. 1498188-14-9|Rel-2-((1R,2S)-2-(((tert-butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. 2891497-89-3|((4-Bromocyclohexyl)methoxy)(tert-butyl)diphenylsilane|BLD Pharm [bldpharm.com]

- 8. 2130069-72-4|(1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutane-1-carbaldehyde|BLD Pharm [bldpharm.com]

Technical Guide: Purity and Characterization of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

[1][2]

Executive Summary

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a pivotal intermediate in organic synthesis, serving as a robustly protected building block for convergent synthesis strategies.[1][2] It features a tert-butyldiphenylsilyl (TBDPS) ether—prized for its stability against acidic hydrolysis and nucleophilic attack—and a terminal alkyne, which acts as a versatile handle for C-C bond formation (e.g., Sonogashira coupling, CuAAC "click" chemistry).[2][3]

This guide provides a rigorous framework for the synthesis, purification, and structural validation of this molecule. It moves beyond basic recipes to explain the causality of impurity formation and defines a self-validating characterization protocol.

Synthesis & Purity Profile

The Synthetic Pathway

The standard synthesis involves the silylation of hept-6-yn-1-ol using tert-butyldiphenylsilyl chloride (TBDPSCl) .[1][2] While thermodynamically favorable, the reaction kinetics and moisture sensitivity of TBDPSCl dictate the impurity profile.

Core Reaction:

Impurity Genealogy

Understanding the origin of impurities is the first step toward high purity.

-

Impurity B: Bis(tert-butyldiphenylsilyl)ether (Disiloxane) [1][2][3]

-

Impurity C: Unreacted Alcohol [3]

-

Cause: Insufficient equivalents of silyl chloride or steric stalling.

-

Workflow Visualization

The following diagram outlines the critical decision nodes in the synthesis and purification workflow.

Figure 1: Logical workflow for the synthesis and purification of TBDPS-protected alkynol.

Characterization Framework (Self-Validating Protocols)

To ensure scientific integrity, we rely on orthogonal analytical methods . Do not rely on a single technique.

Nuclear Magnetic Resonance ( H NMR)

The

Solvent: CDCl

| Fragment | Multiplicity | Integration | Diagnostic Value | |

| Aromatic (Ph) | 7.65 – 7.70 | Multiplet | 4H | TBDPS ortho protons.[1][2] |

| Aromatic (Ph) | 7.35 – 7.45 | Multiplet | 6H | TBDPS meta/para protons.[2] |

| O-CH | 3.65 – 3.70 | Triplet ( | 2H | Confirms silylation (shift from ~3.60 in free alcohol).[1] |

| Propargylic CH | 2.15 – 2.25 | Multiplet | 2H | Verifies alkyne proximity. |

| Terminal Alkyne | 1.92 – 1.96 | Triplet ( | 1H | Critical Purity Check: Loss of this signal indicates side reactions.[2] |

| Alkyl Chain | 1.40 – 1.65 | Multiplet | 6H | Backbone methylene protons. |

| t-Butyl | 1.05 | Singlet | 9H | Quantification Standard: Use this integral to normalize.[1] |

Critical QC Check: If you observe a small singlet at 1.08 ppm (distinct from the 1.05 ppm product peak), your sample is contaminated with TBDPS-OH (silanol).[2][3] This is the most common purification failure.

Infrared Spectroscopy (FT-IR)

IR is a fast "Go/No-Go" check for functional group integrity.[1][2]

-

C–H Stretch: ~3310 cm

-

C

C Stretch: ~2115 cm -

Si–O Stretch: ~1110 cm

(Strong, broad).[1][2][3] -

C–H (Aromatic): 3070, 3050 cm

.[1][2][3]

Mass Spectrometry (ESI-HRMS)[1][2][3]

Experimental Protocol: Purification of TBDPS Ethers

The high lipophilicity of the TBDPS group makes the product "sticky" on silica gel, often co-eluting with non-polar impurities.

Step-by-Step Methodology:

-

Concentration: Evaporate the reaction solvent (DMF) thoroughly. Residual DMF ruins silica gel separation. Tip: Use a heptane azeotrope on the rotovap to remove stubborn DMF.

-

Loading: Dissolve the crude oil in a minimum amount of Hexane:DCM (9:1). Do not use pure DCM, as it may elute the product too fast.[3]

-

Elution Strategy:

-

TLC Visualization:

-

The TBDPS group is UV active (254 nm).

-

Stain with KMnO

to visualize the alkyne (appears as a yellow spot on purple background).[2]

-

Stability & Handling (Expert Insights)

-

Acid Resistance: TBDPS ethers are approx.[4][5][6] 100x more stable to acid than TBS ethers.[7] They survive 80% acetic acid and dilute TFA, allowing for selective deprotection of other groups (e.g., acetals, TBS ethers) in the presence of TBDPS.[3]

-

Fluoride Sensitivity: Cleavage is clean and rapid with TBAF (Tetrabutylammonium fluoride) in THF.[2]

-

Base Stability: Excellent. Compatible with bases used for alkyne deprotonation (e.g., n-BuLi, KHMDS).[2][3]

References

-

Hanessian, S., & Lavallee, P. (1975).[2][3][8] The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.[3] Link[1][3]

-

Corey, E. J., & Venkateswarlu, A. (1972).[2][3][9] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][7][9] Journal of the American Chemical Society, 94(17), 6190-6191.[3][9] Link[1][3]

-

Crouch, R. D. (2013).[2][3] Selective Deprotection of Silyl Ethers. Synthesis, 45(18), 2427-2443.[2][3] Link[1][3]

-

Organic Chemistry Portal. (n.d.).[2] tert-Butyldiphenylsilyl Ethers (TBDPS).[1][2][4][6][10][11] Retrieved from [1][2][3]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. synarchive.com [synarchive.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

This guide provides a comprehensive overview of the essential safety and handling protocols for tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The recommendations herein are grounded in an understanding of the compound's constituent functional groups: a sterically hindered silyl ether and a terminal alkyne.

Compound Profile and Inherent Hazards

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a bifunctional molecule that combines the protective attributes of a bulky silyl ether with the reactive potential of a terminal alkyne. A thorough risk assessment necessitates an analysis of both moieties.

1.1. The tert-Butyldiphenylsilyl (TBDPS) Ether Group: Stability and Reactivity

Silyl ethers are widely employed as protecting groups for alcohols due to their tunable stability.[1] The TBDPS group is known for its significant steric bulk, which confers a high degree of stability under a range of conditions, particularly in comparison to less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[1]

-

Acidic and Basic Sensitivity: While generally robust, TBDPS ethers can be cleaved under specific acidic or basic conditions.[2] The rate of cleavage is significantly influenced by the steric environment and the specific reagents used.[3] Strong acids or bases should be considered incompatible unless part of a deliberate deprotection strategy.

-

Fluoride-Mediated Cleavage: A key characteristic of silyl ethers is their susceptibility to cleavage by fluoride ions, such as from tetra-n-butylammonium fluoride (TBAF).[1][2] This is due to the formation of a strong silicon-fluoride bond.[2] Therefore, sources of fluoride are incompatible with this compound and should be avoided during its handling and use, unless for a specific deprotection step.

1.2. The Terminal Alkyne Group: A Note on Instability

The terminal alkyne functionality introduces a higher level of hazard potential. Alkynes, particularly terminal ones, can be unstable and require careful handling.[4] While the risk is more pronounced with acetylene gas, caution is warranted for all compounds containing this functional group.[4]

-

Potential for Hazardous Reactions: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury. Therefore, contact with these metals and their salts must be strictly avoided.

-

Thermal and Shock Sensitivity: Although less sensitive than smaller alkynes, there is a potential for decomposition or polymerization under conditions of elevated temperature or mechanical shock.

Prudent Laboratory Practices: A Proactive Approach to Safety

A comprehensive safety strategy relies on a combination of appropriate engineering controls, personal protective equipment, and well-defined handling procedures.

2.1. Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as the unknown toxicological profile of this specific molecule, a robust PPE ensemble is mandatory.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential vapors. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and provides a barrier in case of fire. |

| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |

2.2. Engineering Controls

-

Chemical Fume Hood: All handling of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: These should be readily accessible in the event of accidental exposure.

Step-by-Step Experimental Protocol for Safe Handling

The following protocol outlines the essential steps for the safe handling of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane in a laboratory setting.

3.1. Preparation and Weighing

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

-

Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing: Tare a clean, dry, and compatible container (e.g., glass vial) on an analytical balance. Transfer the desired amount of the compound to the container using a clean spatula. Perform this operation in a fume hood.

-

Closure: Securely cap the container immediately after weighing to minimize exposure to the atmosphere.

3.2. Dissolution and Reaction Setup

-

Solvent Selection: Choose an appropriate, dry solvent for the intended reaction.

-

Dissolution: In a chemical fume hood, add the solvent to the container with the compound. If necessary, gently swirl or stir to facilitate dissolution.

-

Reaction Vessel: Transfer the solution to the reaction vessel using appropriate techniques (e.g., cannula transfer for air-sensitive reactions).

3.3. Post-Reaction Quenching and Work-up

-

Quenching: If the reaction requires quenching, do so carefully and in a controlled manner, preferably at a reduced temperature.

-

Extraction and Washing: When performing extractions, be aware of the potential for pressure build-up. Vent the separatory funnel frequently.

-

Solvent Removal: Remove solvents using a rotary evaporator in a well-ventilated area.

Visualization of the Safe Handling Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane.

Caption: Workflow for the safe handling of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane.

Storage and Waste Disposal

5.1. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

Store separately from incompatible materials, especially strong oxidizing agents, strong acids, strong bases, and heavy metal salts.

5.2. Waste Disposal

-

Dispose of waste in accordance with all applicable local, state, and federal regulations.

-

Contaminated materials (e.g., gloves, paper towels) should be placed in a designated hazardous waste container.

-

Do not dispose of down the drain.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

The safe handling of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is predicated on a thorough understanding of its chemical properties and a disciplined adherence to established safety protocols. By recognizing the potential hazards associated with both the silyl ether and terminal alkyne functionalities, and by implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and foster a safe and productive laboratory environment.

References

- Advanced Chemical Terminal Safety: Key Practices & Principles. Marine Public.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Period

- Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.

- Deprotection of Silyl Ethers. Gelest Technical Library.

- Silyl ether. Wikipedia.

Sources

Solubility Profile of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane. In the fields of synthetic chemistry and drug development, understanding a compound's solubility is critical for reaction optimization, purification, and formulation. This document offers a dual approach: first, a theoretical prediction of solubility based on a detailed analysis of the molecule's structural components, and second, a robust, step-by-step experimental protocol for its empirical determination in common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to handle and utilize this and structurally related compounds.

Part 1: Molecular Analysis and Theoretical Solubility Prediction

Introduction to tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a bifunctional organic molecule featuring a terminal alkyne and a sterically hindered silyl ether. The terminal alkyne group is a versatile handle for further chemical modifications, such as click chemistry or Sonogashira couplings, while the tert-butyldiphenylsilyl (TBDPS) group serves as a robust protecting group for the primary alcohol.[1] Its utility as a synthetic intermediate makes understanding its physical properties, particularly its solubility, a prerequisite for its effective use in the laboratory.

Dissecting the Molecular Architecture

The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized by the adage "like dissolves like".[2][3] To predict the solubility of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane, we must first analyze its constituent parts.

-

The tert-Butyldiphenylsilyl (TBDPS) Moiety : This is the dominant feature of the molecule. Comprising a bulky tert-butyl group and two phenyl rings attached to a central silicon atom, the TBDPS group is exceptionally large, nonpolar, and lipophilic. Silyl ethers with large alkyl or aryl groups are known to be phase-selectively soluble in hydrocarbon solvents.[4] This moiety will strongly favor interactions with nonpolar solvents through van der Waals forces.

-

The Hept-6-yn-1-yloxy Chain : This component consists of a seven-carbon aliphatic chain (-O-(CH2)5-) and a terminal alkyne (-C≡CH). The five-methylene flexible chain is purely nonpolar and contributes significantly to the molecule's overall hydrophobic character. The terminal alkyne itself is considered weakly polar but is generally insufficient to confer significant solubility in highly polar solvents.[5][6][7] Like other hydrocarbons, alkynes are typically soluble in nonpolar organic solvents.[8][9]

-

The Silyl Ether Linkage : The Si-O-C bond is the covalent link between the protecting group and the functionalized chain. While the oxygen atom introduces a site for potential dipole-dipole interactions, it is sterically shielded by the bulky TBDPS group, minimizing its contribution to overall polarity. Poly(silyl ether)s are noted for their solubility in organic reaction solvents.[10]

Predicted Solubility Profile

Based on the structural analysis, the molecule is overwhelmingly nonpolar and lipophilic. The large hydrocarbon and aromatic surface area will dictate its solubility behavior.

-

High Solubility is Predicted in:

-

Nonpolar Solvents: Hexanes, heptane, cyclohexane, toluene, and benzene. These solvents will effectively solvate the phenyl rings and the long alkyl chain.

-

Weakly Polar Aprotic Solvents: Diethyl ether, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. These solvents can accommodate the nonpolar structure while also interacting weakly with the ether oxygen and alkyne terminus.

-

-

Moderate to Low Solubility is Predicted in:

-

Polar Aprotic Solvents: Acetone and acetonitrile (ACN). The significant nonpolar character of the solute will limit its miscibility with these more polar solvents.

-

-

Insoluble is Predicted in:

Part 2: A Framework for Experimental Solubility Determination

While theoretical prediction is a powerful tool, empirical measurement is essential for quantitative applications.[11][12] The following section outlines a standard, reliable protocol for determining the solubility of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane.

Guiding Principle: The Shake-Flask Method

The gold-standard "shake-flask" method is a reliable technique for measuring thermodynamic solubility.[13] The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment

-

Solute: tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane (solid, of known purity).

-

Solvents: A range of organic solvents (HPLC or analytical grade) as listed in Table 1.

-

Equipment:

-

Analytical balance (± 0.1 mg precision).

-

Scintillation vials or test tubes with screw caps.

-

Orbital shaker or vortex mixer.

-

Thermostatically controlled water bath or incubator.

-

Benchtop centrifuge.

-

Glass Pasteur pipettes and bulbs.

-

Pre-weighed sample vials for gravimetric analysis.

-

Fume hood.

-

Step-by-Step Experimental Protocol

This protocol is designed for gravimetric analysis, which is straightforward and does not require a chromophore-dependent analytical technique.

-

Preparation : Add an excess amount of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane (e.g., ~100 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.[14]

-

Equilibration : Tightly cap the vials and place them in a shaker within a thermostatically controlled environment (e.g., 25 °C). Agitate the mixtures for a period sufficient to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure confidence).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

Sample Collection : Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.0 mL) using a glass pipette.

-

Causality Note: It is critical not to disturb the solid pellet at the bottom of the vial. Any suspended particulate matter will artificially inflate the measured solubility.

-

-

Quantification (Gravimetric) : Transfer the collected aliquot into a pre-weighed, labeled vial. In a fume hood, carefully evaporate the solvent using a gentle stream of nitrogen or by leaving it in the hood until all solvent is removed.

-

Final Measurement : Once the solvent is completely evaporated, weigh the vial containing the dried solute residue. The difference between this final mass and the initial vial mass is the mass of the dissolved solute.

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Data Presentation

Quantitative results should be tabulated for clear comparison. The following table presents the predicted qualitative solubility based on the theoretical analysis. This should be replaced with experimentally determined quantitative data.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Nonpolar | Hexane | 0.1 | High | Data to be determined |

| Toluene | 2.4 | High | Data to be determined | |

| Weakly Polar Aprotic | Diethyl Ether | 2.8 | High | Data to be determined |

| Dichloromethane (DCM) | 3.1 | High | Data to be determined | |

| Tetrahydrofuran (THF) | 4.0 | High | Data to be determined | |

| Ethyl Acetate | 4.4 | High | Data to be determined | |

| Polar Aprotic | Acetone | 5.1 | Moderate-Low | Data to be determined |

| Acetonitrile (ACN) | 5.8 | Low | Data to be determined | |

| Polar Protic | Ethanol | 4.3 | Insoluble | Data to be determined |

| Methanol | 5.1 | Insoluble | Data to be determined | |

| Water | 10.2 | Insoluble | Data to be determined |

Part 3: Visualization of Experimental Workflow

To ensure clarity and reproducibility, the experimental workflow can be visualized as a logical sequence of steps.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a predominantly nonpolar molecule, a characteristic dictated by its large TBDPS protecting group and its seven-carbon chain. As such, it is predicted to be highly soluble in nonpolar and weakly polar aprotic organic solvents, with limited to no solubility in polar solvents, especially protic ones like water and alcohols. For precise quantitative needs in process development or formulation, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for obtaining accurate solubility data.

References

-

Poel, V., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Rowan. (n.d.). Predicting Solubility. Rowan. [Link]

-

Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 56. [Link]

-

Ghaffari, A., et al. (2021, July 27). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes. CK-12. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples. Vedantu. [Link]

-

FlexiPrep. (n.d.). Alkynes. FlexiPrep. [Link]

-

FCT EMIS. (n.d.). Electronic Structure Alkynes are nonpolar, unsaturated hydrocarbons with physical properties similar to alkanes and alkenes. [Link]

-

OrgoSolver. (n.d.). Physical Properties of Alkynes. OrgoSolver. [Link]

-

Bergbreiter, D. E., et al. (2016, February 25). Hydrocarbon Soluble Recyclable Silylation Reagents and Purification Auxiliaries. ACS Publications. [Link]

-

Fuguet, E., et al. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Wikipedia. [Link]

-

Matisons, J. G., et al. (2020). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 12(11), 2697. [Link]

-

J-Global. (n.d.). 7-(tert-Butyldiphenylsilyloxy)-2-heptene-4-yne. J-Global. [Link]

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 7. fctemis.org [fctemis.org]

- 8. flexiprep.com [flexiprep.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

"tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane" role as a protecting group

Topic: Strategic Utilization of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane in Bifunctional Linker Synthesis Role: Orthogonal Protection Strategy in Medicinal Chemistry

Executive Summary: The Strategic Role of TBDPS-Protected Linkers

In modern drug discovery—particularly within the fields of Antibody-Drug Conjugates (ADCs), PROTACs, and lipid nanoparticle (LNP) formulation—the demand for precise, bifunctional linkers is critical. tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane (hereafter referred to as Compound A ) represents a quintessential "masked" building block.

It is not merely a protected alcohol; it is a bifunctional scaffold that allows for orthogonal elaboration. The bulky tert-butyldiphenylsilyl (TBDPS) group serves as a robust shield for the primary alcohol, possessing unique stability profiles that distinguish it from the more common tert-butyldimethylsilyl (TBDMS) ether.[1] This guide details the synthesis, stability mechanics, and application of Compound A as a reliable intermediate in complex organic synthesis.

Chemical Profile & Mechanistic Rationale

Why TBDPS? (The Stability Hierarchy)

The selection of TBDPS over TBDMS for protecting the hept-6-yn-1-ol backbone is a calculated decision based on steric and electronic factors.

-

Acid Stability: TBDPS ethers are approximately 100–250 times more stable to acidic hydrolysis than TBDMS ethers. This allows for transformations on the alkyne terminus (e.g., acid-catalyzed hydration or specific metal-mediated couplings) without compromising the alcohol protection.

-

Lipophilicity & Detection: The two phenyl rings significantly increase the lipophilicity of the molecule, aiding in the purification of the otherwise polar hept-6-yn-1-ol. Furthermore, the phenyl groups provide a strong UV chromophore, simplifying TLC and HPLC monitoring, which is often difficult with aliphatic alkynols.

Stability Matrix

The following table summarizes the survival of the TBDPS group on Compound A under relevant synthetic conditions.

| Reagent Class | Specific Conditions | TBDPS Integrity | Alkyne Integrity |

| Fluoride Source | TBAF / THF, 0°C to RT | Cleaved (Fast) | Stable |

| Strong Acid | 1M HCl / MeOH, RT | Stable | Stable |

| Lewis Acid | BF₃·OEt₂, -78°C | Stable | Stable |

| Base/Nucleophile | n-BuLi / THF, -78°C | Stable | Deprotonated (Reactive) |

| Oxidation | Jones Reagent | Stable | Unstable (Oxidizes) |

| Reduction | H₂ / Pd-C | Stable | Reduced (to Alkane) |

Synthesis Protocol: Self-Validating Workflow

The synthesis of Compound A from commercially available hept-6-yn-1-ol requires strict adherence to stoichiometry to prevent bis-silylation (silylation of the terminal alkyne).

Reagents & Stoichiometry

-

Substrate: Hept-6-yn-1-ol (1.0 equiv)

-

Reagent: TBDPSCl (1.1 equiv) — Slight excess ensures completion.

-

Base: Imidazole (2.5 equiv) — Acts as an HCl scavenger and nucleophilic catalyst.

-

Solvent: Anhydrous DMF (0.5 M concentration).

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add hept-6-yn-1-ol and anhydrous DMF.

-

Activation: Add Imidazole in one portion. Stir until dissolved.

-

Protection: Add TBDPSCl dropwise via syringe over 10 minutes at 0°C.

-

Expert Insight: Although TBDPSCl is bulky, dropwise addition prevents localized high concentrations that could lead to side reactions, though C-silylation of the alkyne is rare without strong bases.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation (TLC):

-

Stain 1 (UV): The product will be UV active (unlike the starting material).

-

Stain 2 (KMnO₄): Both starting material and product will stain yellow/brown due to the alkyne.

-

Endpoint: Disappearance of the lower Rf spot (alcohol) and appearance of a high Rf UV-active spot.

-

-

Workup: Dilute with Et₂O (promotes precipitation of imidazolium salts). Wash with water (x3) to remove DMF, then Brine. Dry over MgSO₄.[2]

-

Purification: Flash chromatography (Hexanes:EtOAc 95:5).

Orthogonal Workflows & Diagrammatic Logic

The utility of Compound A lies in its ability to undergo divergent synthesis.[3] The TBDPS group remains inert while the alkyne is functionalized (Pathway A), or the alkyne remains inert while the alcohol is liberated (Pathway B).

Visualization: The Orthogonal Divergence

Caption: Orthogonal processing of Compound A. Pathway 1 utilizes the alkyne handle while retaining the TBDPS shield. Pathway 2 selectively exposes the alcohol.

Application in Drug Development: The "Click" Linker

In the context of PROTACs (Proteolysis Targeting Chimeras), the heptyl chain acts as a flexible linker. The TBDPS group is critical during the assembly of the E3 ligase ligand.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Context: Attaching Compound A to an Azide-functionalized Drug Scaffold.

-

Dissolution: Dissolve Compound A (1.0 equiv) and Drug-Azide (1.0 equiv) in t-BuOH:H₂O (1:1).

-

Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

-

Mechanistic Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

-

Reaction: Stir at RT for 12 hours. The TBDPS group is completely stable to these aqueous/oxidative conditions.

-

Workup: Extract with EtOAc. The TBDPS group prevents the formation of polar side products that would complicate the purification of the triazole product.

-

Post-Click Deprotection: The resulting triazole-TBDPS intermediate is treated with TBAF (1.0 M in THF) to reveal the alcohol for further conjugation (e.g., to an antibody or E3 ligase binder).

References

-

Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry.[4] Link

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives.[1][4] Journal of the American Chemical Society. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard Reference Text).

-

Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols. Tetrahedron Letters. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Synthesis of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane: A Detailed Guide to Silyl Ether Protection

Introduction: The Strategic Importance of Silyl Ethers in Complex Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount. Protecting groups are the unsung heroes of multi-step syntheses, enabling chemists to selectively mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. Among the diverse arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of installation and removal, and tunable stability.

This application note provides a comprehensive guide to the synthesis of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane , a valuable intermediate, through the protection of the primary alcohol, hept-6-yn-1-ol. The tert-butyldiphenylsilyl (TBDPS) group is particularly favored in complex synthetic routes due to its exceptional stability under a wide range of reaction conditions, especially in acidic media where other common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) might be cleaved.[1] This robustness is conferred by the significant steric bulk of the two phenyl rings and the tert-butyl group attached to the silicon atom.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: A Tale of Nucleophilic Attack and Catalysis

The formation of a TBDPS ether from an alcohol and tert-butyldiphenylsilyl chloride (TBDPSCl) is a classic example of a nucleophilic substitution reaction at a silicon center. The reaction is typically facilitated by a mild base, most commonly imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

The mechanism proceeds as follows:

-

Activation of the Silylating Agent: Imidazole, a moderately good nucleophile, attacks the electrophilic silicon atom of TBDPSCl. This displaces the chloride ion and forms a highly reactive silylimidazolium intermediate. This intermediate is significantly more electrophilic than the starting silyl chloride, making it more susceptible to nucleophilic attack by the alcohol.

-

Nucleophilic Attack by the Alcohol: The oxygen atom of hept-6-yn-1-ol, acting as a nucleophile, attacks the activated silicon center of the silylimidazolium intermediate.

-

Deprotonation: A second molecule of imidazole then acts as a base, deprotonating the resulting oxonium ion to yield the neutral TBDPS ether product and imidazolium hydrochloride.

The use of DMF as a solvent is advantageous as it is a polar aprotic solvent that can effectively solvate the ionic intermediates, thereby accelerating the reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| hept-6-yn-1-ol | ≥98% | Commercially Available | Ensure dryness before use. |

| tert-Butyldiphenylsilyl chloride (TBDPSCl) | ≥98% | Commercially Available | Handle in a fume hood. |

| Imidazole | ≥99% | Commercially Available | Store in a desiccator. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or a bottle stored over molecular sieves. |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available | |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||

| Brine (Saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | ||

| Silica gel | 230-400 mesh | Commercially Available | For flash column chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

Detailed Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add hept-6-yn-1-ol (1.0 equiv.).

-

Dissolution: Under an inert atmosphere (argon or nitrogen), add anhydrous DMF (5-10 mL per mmol of alcohol). Stir the solution until the alcohol is completely dissolved.

-

Addition of Reagents: To the stirred solution, add imidazole (2.5 equiv.) followed by the dropwise addition of TBDPSCl (1.2 equiv.) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The reaction is generally complete within 2-4 hours at room temperature.

-

Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: The final product, tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane, should be a colorless to pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane.

Data Summary and Expected Results

| Parameter | Value |

| Stoichiometry | |

| hept-6-yn-1-ol | 1.0 equiv. |

| TBDPSCl | 1.2 equiv. |

| Imidazole | 2.5 equiv. |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficiently dried reagents or solvent.- Inactive TBDPSCl. | - Ensure all reagents and glassware are scrupulously dried.- Use a fresh bottle of TBDPSCl. |

| Formation of Bis-silylated byproduct | - Excess TBDPSCl used.- Reaction run for an extended period. | - Use the recommended stoichiometry.- Monitor the reaction closely by TLC and quench once the starting material is consumed. |

| Difficult Purification | - Residual DMF in the crude product. | - Perform multiple aqueous washes during the work-up.- Co-evaporate the crude product with toluene before chromatography. |

Safety and Handling

-

hept-6-yn-1-ol: May be a flammable liquid and vapor. May cause skin and serious eye irritation. May cause respiratory irritation.[2][3]

-